molecular formula C42H50N12O8S B12717496 Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate CAS No. 84041-85-0

Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate

Katalognummer: B12717496
CAS-Nummer: 84041-85-0
Molekulargewicht: 883.0 g/mol
InChI-Schlüssel: GPEPMGOUFLSTRF-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate is a complex organic compound with a unique structure that includes azo, triazolium, and benzoyloxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate typically involves multiple steps The process begins with the preparation of the azo compound through the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound The triazolium ring is then introduced through a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of dyes and pigments due to its vibrant color properties.

Wirkmechanismus

The mechanism of action of Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate involves its interaction with specific molecular targets. The azo group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The triazolium ring can participate in electron transfer reactions, affecting cellular processes. The benzoyloxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bisphenol S: Similar in structure but with different functional groups.

    1,3-Bis(4′-carboxylatophenoxy)benzene: Another compound with a similar aromatic structure.

    3,5-Bis(1-imidazoly)pyridine: Contains imidazole rings instead of triazolium rings.

Uniqueness

Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate is unique due to its combination of azo, triazolium, and benzoyloxy groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

84041-85-0

Molekularformel

C42H50N12O8S

Molekulargewicht

883.0 g/mol

IUPAC-Name

2-[4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate

InChI

InChI=1S/2C21H25N6O2.H2O4S/c2*1-4-27(14-15-29-20(28)17-8-6-5-7-9-17)19-12-10-18(11-13-19)23-24-21-22-16-25(2)26(21)3;1-5(2,3)4/h2*5-13,16H,4,14-15H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI-Schlüssel

GPEPMGOUFLSTRF-UHFFFAOYSA-L

Kanonische SMILES

CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=[N+](N3C)C.CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=[N+](N3C)C.[O-]S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.